4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
“4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide” is a complex organic compound. It is a white to brown solid at room temperature . The compound has a molecular weight of 294.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a continuous flow microreactor system was developed for the synthesis of N-(3-Amino-4-methylphenyl)benzamide . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The compound is a white to brown solid at room temperature . It has a molecular weight of 294.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Properties
IUPAC Name |
4-methyl-3-[(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-14-4-3-5-19(12-14)27-31(29,30)20-13-16(7-6-15(20)2)21(28)26-18-10-8-17(9-11-18)22(23,24)25/h3-13,27H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHQAUKMQAIMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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